molecular formula C7H14N2S2 B13829998 1-Piperazinecarbodithioic acid, 4-ethyl- CAS No. 29140-57-6

1-Piperazinecarbodithioic acid, 4-ethyl-

Cat. No.: B13829998
CAS No.: 29140-57-6
M. Wt: 190.3 g/mol
InChI Key: ZZSXTAVHGOGRSK-UHFFFAOYSA-N
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Description

1-Piperazinecarbodithioic acid, 4-ethyl- is a derivative of the parent compound 1-piperazinecarbodithioic acid, where an ethyl group (–CH2CH3) is substituted at the 4-position of the piperazine ring. The parent compound (HMDB ID: HMDB0038379) is a heterocyclic organic molecule containing a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4, and a dithiocarbamate (-S-C(=S)-S-) functional group . The ethyl substitution likely enhances lipophilicity and alters metal-binding properties compared to unsubstituted or methyl-substituted analogs.

Properties

CAS No.

29140-57-6

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

4-ethylpiperazine-1-carbodithioic acid

InChI

InChI=1S/C7H14N2S2/c1-2-8-3-5-9(6-4-8)7(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

ZZSXTAVHGOGRSK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=S)S

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Piperazinecarbodithioic Acid, 4-ethyl-

Detailed Stepwise Synthesis

Step 1: Alkylation of Piperazine
  • Reagents and Conditions : Anhydrous piperazine is dissolved in chloroform. Triethylamine is added as a base. The alkylating agent, in this case, 1-bromo- or 1-chloro-ethane (to introduce the 4-ethyl group), is added slowly under reflux conditions.
  • Reaction Time : 3 to 8 hours depending on the alkylating agent and temperature.
  • Outcome : Formation of 1-(4-ethyl)piperazine as a monosubstituted intermediate. Disubstituted products, if any, are removed during work-up with organic solvents.
  • Purification : Column chromatography using chloroform-methanol as eluent yields the pure alkylated piperazine, typically as a colorless oil.
Step 2: Formation of Sodium 4-ethylpiperazine-1-carbodithioate
  • Reagents and Conditions : The alkylated piperazine is dissolved in ethyl acetate. Aqueous sodium hydroxide (30%) is added at a low temperature (0-5 °C). Carbon disulfide dissolved in ethyl acetate is added dropwise with stirring, maintaining the low temperature.
  • Reaction Time : The mixture is stirred at room temperature for about 1 hour.
  • Outcome : Formation of the sodium salt of 4-ethylpiperazine-1-carbodithioate as a white solid.
  • Purification : The solvent is removed under reduced pressure, and the crude product is recrystallized from methanolic ether to yield a white powder.
Step 3: Diazotization and Further Functionalization (Optional)
  • Reagents and Conditions : The sodium carbodithioate salt is reacted with sodium nitrite dissolved in methanol and water at low temperature (0-5 °C). Concentrated hydrochloric acid is added dropwise, and the mixture is stirred further at low temperature.
  • Reaction Time : 15 to 30 minutes.
  • Outcome : Formation of diazonium intermediates or further derivatized carbodithioic acid compounds.
  • Work-up : Extraction with chloroform, washing with distilled water, drying over sodium sulfate, filtration, and concentration under reduced pressure yield a colorless solid product.
Step 4: Reaction with Dihaloalkanes (If Applicable)
  • Reagents and Conditions : Alkali metal salts of N-substituted piperazine dithiocarbamic acid are reacted with dihaloalkanes at 25-35 °C for 12-15 hours.
  • Outcome : Formation of cross-linked or ring-closed carbodithioic acid derivatives.

Reaction Conditions Summary Table

Step Reagents Solvent Temperature (°C) Time Product/Form
1 Piperazine, 1-bromoethane, Triethylamine Chloroform Reflux (~60-70) 3-8 hours 1-(4-ethyl)piperazine
2 Sodium hydroxide, Carbon disulfide Ethyl acetate 0-5 (addition), RT (stirring) 1 hour Sodium 4-ethylpiperazine-1-carbodithioate
3 Sodium nitrite, HCl Methanol, Water 0-5 15-30 minutes Diazotized carbodithioate derivative
4 Dihaloalkane Ethyl acetate or similar 25-35 12-15 hours Functionalized carbodithioic acid derivative

Research Findings and Analysis

  • The temperature control during the addition of carbon disulfide is critical to avoid side reactions and ensure high yield of the sodium carbodithioate salt.
  • The alkylation step requires careful stoichiometric control and slow addition of alkyl halide to minimize disubstitution.
  • The diazotization step is performed at low temperatures to stabilize the intermediate and prevent decomposition.
  • The choice of solvents like chloroform and ethyl acetate is based on their inertness and ability to dissolve reactants and products efficiently.
  • The use of sodium hydroxide as the metal hydroxide base is consistent across methods, providing an alkaline environment necessary for the formation of the dithiocarbamate intermediate.
  • Recrystallization from methanolic ether is an effective purification step to obtain the sodium carbodithioate in high purity.

Comparative Analysis with Related Piperazine Carbodithioates

Aspect 1-Piperazinecarbodithioic acid, 4-ethyl- Other Substituted Piperazine Carbodithioates
Alkylating Agent 1-bromoethane (ethyl group) Various alkyl or aryl halides
Reaction Temperature Reflux for alkylation; 0-5 °C for CS2 addition Similar temperature ranges
Base Used Sodium hydroxide Sodium hydroxide, potassium carbonate, triethylamine
Solvent for CS2 Reaction Ethyl acetate Ethyl acetate, methanol, chloroform
Purification Column chromatography, recrystallization Similar chromatographic and recrystallization methods
Reaction Time 3-8 hours (alkylation), 1 hour (CS2 addition), 12-15 hours (functionalization) Comparable times

Chemical Reactions Analysis

Types of Reactions

4-ethylpiperazine-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiol groups.

    Substitution: The compound can participate in substitution reactions where the carbodithioic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Disulfides and other oxidized derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Compounds with different functional groups replacing the carbodithioic acid moiety.

Scientific Research Applications

Chemical Properties and Structure

1-Piperazinecarbodithioic acid, 4-ethyl- features a piperazine ring substituted with carbodithioate functional groups. Its molecular structure enhances its reactivity and biological activity, making it a candidate for various applications.

Antimicrobial Activity

Research indicates that derivatives of 1-Piperazinecarbodithioic acid, 4-ethyl- exhibit antimicrobial properties. These compounds can serve as intermediates in the synthesis of antibiotics, particularly beta-lactam antibiotics, which are crucial for treating bacterial infections. Studies have shown that modifications to the piperazine structure can enhance antibacterial efficacy against resistant strains of bacteria.

Anticancer Properties

The compound has been investigated for its anticancer potential. Certain derivatives have demonstrated activity against various cancer cell lines, suggesting that they may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . For instance, compounds structurally related to 1-Piperazinecarbodithioic acid have shown promising results in preclinical models of cancer.

Hepatoprotective Effects

1-Piperazinecarbodithioic acid derivatives have been studied for their hepatoprotective effects. In vivo studies indicate that these compounds can mitigate liver damage caused by toxic agents like carbon tetrachloride. They work by inhibiting lipid peroxidation and reducing oxidative stress markers in liver tissues .

Pesticidal Activity

The compound has potential applications in agriculture as a pesticide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that can target specific pests while minimizing environmental impact . Research into carbodithioate derivatives has shown they can effectively immobilize certain pests, offering an alternative to traditional chemical pesticides.

Polymer Stabilization

In materials science, 1-Piperazinecarbodithioic acid is being explored for its role in stabilizing polymers. Its unique chemical structure allows it to enhance the stability of latex formulations and other polymer systems . This application is particularly relevant in the production of durable coatings and adhesives.

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of 1-Piperazinecarbodithioic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modified compounds exhibited MIC values comparable to established antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Hepatoprotective Properties
In a controlled experiment involving rats exposed to carbon tetrachloride-induced liver damage, treatment with a derivative of 1-Piperazinecarbodithioic acid resulted in significant reductions in liver enzyme levels (GOT and GPT), suggesting protective effects against hepatotoxicity .

Mechanism of Action

The mechanism of action of 4-ethylpiperazine-1-carbodithioic acid involves its ability to chelate metal ions through its sulfur donor atoms. This chelation stabilizes various oxidation states and coordination geometries of the metal ions, leading to the formation of stable complexes. These complexes can exhibit enhanced biological properties, such as increased antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Lipophilicity (LogP)*
1-Piperazinecarbodithioic acid None 178.28 Dithiocarbamate ~1.93 (predicted)
4-Methyl derivative –CH3 192.31 Dithiocarbamate, methyl ~2.36 (predicted)
4-Ethyl derivative (hypothetical) –CH2CH3 206.34 Dithiocarbamate, ethyl ~2.79 (predicted)
4-Butyl derivative –(CH2)3CH3 248.40 Dithiocarbamate, butyl ~3.65 (predicted)
4-(4-Nitrophenyl) derivative Aryl (C6H4NO2) 456.53 Dithiocarbamate, nitroaryl ~1.88 (predicted)

*LogP values estimated using analog data from ALOGPS 2.1 and KOWWIN predictions for alkyl-substituted compounds .

Key Observations :

  • Aryl Substitution : The 4-nitrophenyl derivative (e.g., 2-(2,3-dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate) exhibits reduced lipophilicity due to polar nitro groups but gains π-π stacking capabilities, as seen in its crystalline structure .
Antimicrobial Activity:
  • 4-Methyl Derivative : Its zinc complex (Bis(4-methylpiperazinecarbodithioato)zinc(II)) demonstrates antimicrobial efficacy against Gram-negative bacteria, attributed to metal coordination disrupting bacterial membranes .
Anticancer Potential:
  • Sodium 4-methylpiperazine-1-carbodithioate shows anti-leukemia activity, likely via thiol-mediated redox disruption . Ethyl analogs may improve tumor penetration but require metabolic stability testing.
Anthelmintic Use:
  • The parent compound was historically used against roundworm infections in livestock. Ethyl substitution could prolong half-life but may increase toxicity risks .

Toxicity Profiles

  • For example, 2-octenoic acid, 4-ethyl- (structurally distinct but with an ethyl group) showed micronuclei induction in vitro but negative results in vivo, suggesting ethyl groups may pose context-dependent risks .
  • 4-Methyl vs. 4-Butyl : Longer alkyl chains (e.g., butyl) increase bioaccumulation but may reduce acute toxicity due to slower metabolism.

Metal Coordination Chemistry

Compound Metal Complex Application
4-Methyl derivative Zn(II), Cu(II) complexes Antimicrobial agents
4-Ethyl derivative Hypothetical Fe(III) complex Potential catalysis or bioimaging
Sodium 4-methyl derivative Na+ salt Solubility-enhanced formulations

Ethyl-substituted dithiocarbamates may exhibit stronger metal-binding affinity than methyl analogs due to electron-donating alkyl groups, altering redox properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-piperazinecarbodithioic acid, 4-ethyl-?

  • Methodology : The compound can be synthesized via a nucleophilic substitution reaction between 4-ethylpiperazine and carbon disulfide under basic conditions (e.g., NaOH or KOH). For example, analogous methods involve condensing piperazine derivatives with CS₂ in ethanol/water mixtures at 0–5°C, followed by acidification to precipitate the dithiocarbamate product .
  • Key Considerations : Reaction pH and temperature must be tightly controlled to avoid decomposition of the dithiocarbamate group. Purification typically involves recrystallization from acetone or ethanol.

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the ethyl group (δ ~1.2 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂-N) and dithiocarbamate moiety (C=S signals at ~200 ppm in ¹³C NMR) .
  • FT-IR : Strong absorption bands at 950–1250 cm⁻¹ (C=S stretching) and 1450–1600 cm⁻¹ (N-C=S vibrations) .
  • X-ray Crystallography : Used to resolve bond angles and confirm the planar geometry of the dithiocarbamate group, as seen in structurally related compounds .

Q. What are the recommended storage and handling protocols?

  • Best Practices :

  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the dithiocarbamate group .
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential skin/eye irritation, as indicated in safety data sheets for analogous compounds .

Advanced Research Questions

Q. How does the dithiocarbamate group influence metal-binding properties in coordination chemistry?

  • Mechanistic Insight : The dithiocarbamate (-N-CS₂⁻) group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺). For example, zinc complexes of similar derivatives show tetrahedral geometry, confirmed by UV-Vis and ESI-MS .
  • Applications : These complexes are studied for catalytic activity in organic reactions (e.g., cross-coupling) or as antimicrobial agents .

Q. How can researchers address contradictions in reported stability data for dithiocarbamate derivatives?

  • Resolution Strategy :

  • Controlled Replication : Reproduce experiments under standardized conditions (pH, temperature, solvent). For instance, discrepancies in thermal stability may arise from varying moisture content during TGA analysis .
  • Computational Modeling : Use DFT calculations to predict decomposition pathways and compare with experimental DSC/TGA data .

Q. What experimental designs are optimal for studying biological activity (e.g., enzyme inhibition)?

  • Protocol Design :

  • In Vitro Assays : Screen against target enzymes (e.g., urease or acetylcholinesterase) using spectrophotometric methods. For example, monitor urea hydrolysis rates in the presence of the compound .
  • Dose-Response Analysis : Use IC₅₀ values to quantify potency, ensuring proper controls (e.g., thiourea as a positive inhibitor control) .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy under pseudo-first-order conditions.
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace intermediates in nucleophilic substitution reactions .

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